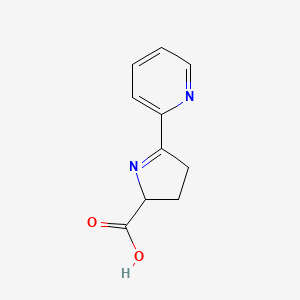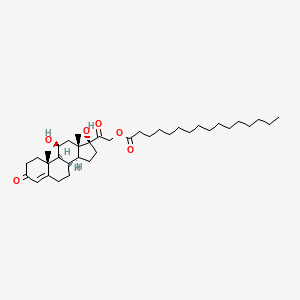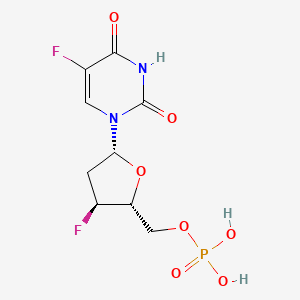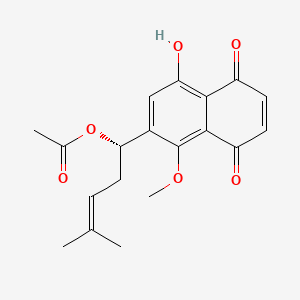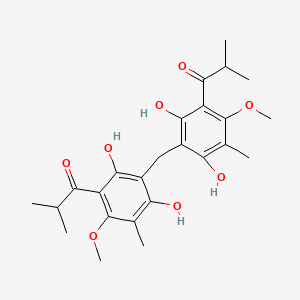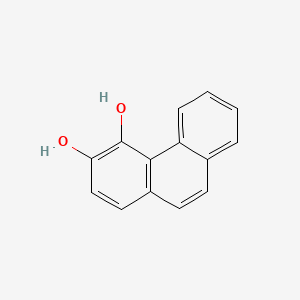
Phenanthrene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-3,4-diol is a phenanthrenediol. It has a role as a mouse metabolite.
Wissenschaftliche Forschungsanwendungen
Phenanthrene Degradation and Metabolic Pathways
Biodegradation in Arthrobacter sp. : Phenanthrene-3,4-diol is involved in the degradation pathways of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), by certain bacteria like Arthrobacter sp. This process involves initial dioxygenation at various carbon positions, predominantly at 3,4-C positions, followed by meta-cleavage (Seo et al., 2006).
Metabolites in PAH Degradation : Sinorhizobium sp. C4 also utilizes phenanthrene-3,4-diol in its metabolic pathways for the degradation of phenanthrene. This process includes dioxygenation and subsequent transformations leading to various metabolites (Keum et al., 2005).
Biochemical Analysis and Biomarkers
- Analysis of Phenanthrols : Studies on the analysis of phenanthrols in human urine, which are metabolites of phenanthrene, including phenanthrene-3,4-diol, have been conducted. These analyses are used in carcinogen metabolite phenotyping to understand individual metabolic responses to PAH exposure (Carmella et al., 2004).
Pharmacological and Toxicological Studies
Cytotoxic and Anti-inflammatory Activities : Phenanthrene derivatives, including phenanthrene-3,4-diol, have been studied for their cytotoxic and anti-inflammatory activities. These compounds, isolated from various plants, show potential in treating various diseases (Ma et al., 2016).
Toxicity to Aquatic Organisms : Alkyl-phenanthrenes, including phenanthrene-3,4-diol, have been studied for their toxicity to early life stages of fish, indicating their potential environmental impact (Turcotte et al., 2011).
Chemical Synthesis and Analysis
- Synthesis of Phenanthrene Derivatives : Research includes the synthesis of various phenanthrene derivatives, such as 3,4-dihydrodibenzo[c,g]phenanthrene-3,4-diol. These syntheses contribute to the exploration of their properties and potential applications (Kitamura et al., 2010).
Environmental and Ecological Studies
- Phenanthrene in Environmental Samples : The study of phenanthrene and its derivatives, including phenanthrene-3,4-diol, in environmental samples, helps in understanding the impact and fate of these compounds in the ecosystem (Roy et al., 2012).
Eigenschaften
CAS-Nummer |
478-71-7 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
phenanthrene-3,4-diol |
InChI |
InChI=1S/C14H10O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,15-16H |
InChI-Schlüssel |
RLZZZVKAURTHCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Andere CAS-Nummern |
478-71-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



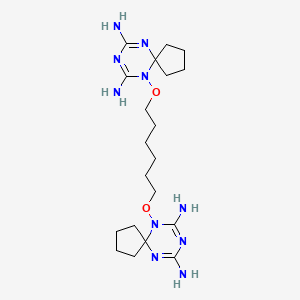
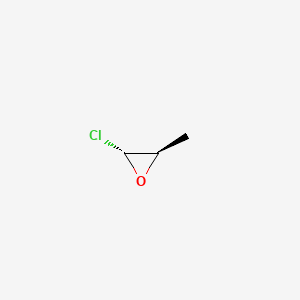
![8',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]tridecane-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1199241.png)



